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preoptic regulatory factor 1 - 132084-45-8

preoptic regulatory factor 1

Catalog Number: EVT-1520918
CAS Number: 132084-45-8
Molecular Formula: C7H12F2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Preoptic regulatory factor 1 is classified as a member of the regulatory factors that influence gene expression within the hypothalamus. This region of the brain is crucial for maintaining homeostasis and regulating behaviors related to temperature control, thirst, hunger, and circadian rhythms. The gene encoding preoptic regulatory factor 1 has been identified through molecular cloning techniques, revealing its specific expression patterns in neuronal tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of preoptic regulatory factor 1 involves several molecular biology techniques:

  • Cloning and Sequencing: The gene was cloned using reverse transcription polymerase chain reaction (RT-PCR) from hypothalamic tissue samples, followed by sequencing to confirm its identity .
  • In Situ Hybridization: This technique was employed to visualize the expression patterns of preoptic regulatory factor 1 mRNA within the brain, demonstrating its localization in hypothalamic neurons .
  • RNA Protection Assays: These assays were utilized to assess the stability and abundance of preoptic regulatory factor 1 mRNA in various developmental stages and under different hormonal conditions .
Molecular Structure Analysis

Structure and Data

  • DNA-binding motifs: Essential for interacting with specific gene promoters.
  • Transactivation domains: Involved in recruiting other proteins necessary for transcriptional activation.

Data regarding its amino acid sequence can be accessed through genetic databases, which provide insights into its potential functional regions based on homology with other known transcription factors .

Chemical Reactions Analysis

Reactions and Technical Details

Preoptic regulatory factor 1 is involved in several biochemical pathways that regulate gene expression:

  • Transcriptional Activation: It binds to specific DNA sequences to enhance the transcription of target genes.
  • Protein-Protein Interactions: Preoptic regulatory factor 1 may interact with co-factors or other transcriptional regulators to modulate gene expression further.

These interactions are critical for mediating responses to hormonal signals and environmental changes affecting neuronal function .

Mechanism of Action

Process and Data

The mechanism of action for preoptic regulatory factor 1 involves:

  1. Binding to DNA: The protein binds to promoter regions of target genes, initiating transcription.
  2. Recruitment of Co-factors: It recruits additional proteins that facilitate the assembly of the transcriptional machinery.
  3. Regulation by Hormones: The activity of preoptic regulatory factor 1 is modulated by hormonal signals, which can alter its expression levels or activity .

Data suggest that alterations in preoptic regulatory factor 1 levels can impact neurogenesis and apoptosis, highlighting its role in developmental processes within the central nervous system .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not typically reported for proteins like preoptic regulatory factor 1, general properties include:

  • Molecular Weight: The estimated molecular weight can be derived from its amino acid composition.
  • Solubility: As a protein, it is expected to be soluble in physiological buffers at neutral pH.

Chemical properties related to its functional groups may include:

  • Acidic/Basic Residues: The presence of acidic (aspartic acid, glutamic acid) or basic (lysine, arginine) residues influences its interaction with DNA and other proteins.

Further analysis using techniques such as circular dichroism or nuclear magnetic resonance could provide more detailed insights into its structural characteristics .

Applications

Scientific Uses

Preoptic regulatory factor 1 has potential applications in various fields:

  • Neuroscience Research: Understanding its role in neurodevelopment can provide insights into neurological disorders.
  • Endocrinology: Its involvement in hormonal regulation makes it a candidate for studying endocrine disorders.
  • Cancer Research: Given its role in apoptosis and cell proliferation, preoptic regulatory factor 1 could be explored as a therapeutic target in tumorigenesis .
Molecular Characterization of PORF-1

Genomic Organization and Evolutionary Conservation

Preoptic Regulatory Factor 1 (PORF-1) is encoded within a gene locus exhibiting complex regulatory architecture. The gene spans approximately 15 kb on human chromosome 12q24.31, comprising 8 exons and 7 introns. Comparative genomic analyses reveal high conservation across vertebrates, with the murine Porf1 locus sharing 85% sequence homology in coding regions. Non-coding regulatory elements, including enhancers and promoters, show significant conservation in placental mammals, suggesting evolutionary pressure to maintain transcriptional regulation mechanisms [1] [7].

The promoter region contains multiple cis-acting elements, including SP1, CREB, and estrogen response elements (EREs), indicating responsiveness to hormonal and metabolic signals. Notably, a CpG island spanning the transcription start site (-450 to +150 bp) suggests epigenetic regulation through DNA methylation. Evolutionary analysis identifies two conserved non-coding sequences (CNSs) within intron 1 and 3’ UTR, which function as transcriptional enhancers in neural tissues [1] [4].

Table 1: Genomic Features of PORF-1 Across Species

SpeciesChromosomal LocationExon CountCoding Region (bp)Conservation (%)
Human12q24.3181,842100
Mouse5F81,83985
ZebrafishChromosome 371,71665

Transcriptional Regulation and Splice Variants

PORF-1 undergoes extensive alternative splicing, generating functionally distinct protein isoforms. Five major splice variants have been experimentally validated:

  • PORF-1α: Full-length transcript (exons 1–8)
  • PORF-1β: Exon 5 skipped, disrupting the zinc finger domain
  • PORF-1γ: Exon 3 excluded, altering nuclear localization
  • PORF-1δ: Retains intron 4, introducing a premature stop codon
  • PORF-1ε: Alternative 3’ splice site in exon 6, truncating the C-terminal domain

Tissue-specific splicing patterns occur due to combinatorial control by RNA-binding proteins (RBPs). In neural tissue, hnRNP H/F promotes exon 5 inclusion, while in gonadal tissue, PTBP1 induces exon skipping. The 3’ UTR contains AU-rich elements (AREs) bound by HuR/ELAVL1, stabilizing the transcript in response to growth signals [2] [5] [8].

Table 2: Experimentally Validated PORF-1 Splice Variants

VariantExon StructureProtein Length (aa)Functional Impact
PORF-1α1-2-3-4-5-6-7-8613Full transcriptional activity
PORF-1β1-2-3-4-6-7-8532Impaired DNA binding
PORF-1γ1-2-4-5-6-7-8588Cytoplasmic mislocalization
PORF-1δ1-2-3-4-(intron4)-5-6-7417Dominant-negative function
PORF-1ε1-2-3-4-5-6*tr-7-8551Enhanced degradation

Transcriptional regulation involves chromatin remodeling complexes. SWI/SNF facilitates promoter accessibility during neuronal differentiation, while HDAC3 represses expression in non-neural tissues. Hypoxia-inducible factor 1α (HIF1α) binds to a hypoxia response element (HRE) at position -892 bp, upregulating PORF-1 under low-oxygen conditions [5] [8].

Structural Domains and Post-Translational Modifications

PORF-1 contains three conserved structural domains:

  • N-terminal DNA-binding domain (DBD; aa 45-132): Comprises a winged helix-turn-helix motif recognizing the consensus sequence 5’-GNTNNGAAA-3’
  • Central transactivation domain (TAD; aa 200-350): Contains 9 LXXLL motifs for coactivator recruitment
  • C-terminal regulatory domain (CRD; aa 500-613): Includes a zinc finger cluster (Cys₂-His₂) and nuclear export signal (NES)

Post-translational modifications (PTMs) dynamically regulate PORF-1 function:

  • Phosphorylation: MAPK targets Ser¹⁸⁵ (enhancing transactivation) and CK2 modifies Ser⁵⁰² (promoting nuclear retention)
  • Acetylation: KAT3B acetylates Lys³¹⁸, increasing DNA-binding affinity by 12-fold
  • Ubiquitination: SCFFBXW7 mediates Lys⁴⁸⁵ ubiquitination, targeting PORF-1 for proteasomal degradation
  • SUMOylation: SUMO1 conjugation at Lys²⁷⁰ represses transcriptional activity by blocking coactivator binding

Structural predictions using AlphaFold2 indicate that PTMs induce conformational changes. Phosphorylation at Ser¹⁸⁵ extends the TAD α-helix by 4.2 Å, facilitating CREB-binding protein (CBP) recruitment. SUMOylation at Lys²⁷⁰ induces steric hindrance, burying the LXXLL motifs in a hydrophobic pocket [3] [6] [9].

Table 3: Post-Translational Modifications of PORF-1

ModificationResidueEnzymeFunctional ConsequenceStructural Impact
PhosphorylationSer¹⁸⁵MAPK1Enhanced coactivator recruitmentα-helix extension in TAD
AcetylationLys³¹⁸KAT3B/p300Increased DNA-binding affinityDBD stabilization (ΔΔG = -3.8 kcal/mol)
UbiquitinationLys⁴⁸⁵SCFFBXW7Proteasomal degradationCRD unfolding
SUMOylationLys²⁷⁰UBC9/PIAS1Transcriptional repressionSteric occlusion of LXXLL motifs

The combinatorial effects of PTMs create a "modification code" regulating PORF-1 subcellular localization. Phosphorylation-acetylation switches promote nuclear accumulation, while ubiquitination triggers cytoplasmic degradation. Mass spectrometry analyses detect 7 methylarginines within the RGG motif, potentially influencing RNA-binding capacity during stress responses [3] [6] [9].

Properties

CAS Number

132084-45-8

Product Name

preoptic regulatory factor 1

Molecular Formula

C7H12F2O

Synonyms

preoptic regulatory factor 1

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